

# Physical properties of Bromo-tert-butylmethoxyphenylsilane

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## Compound of Interest

Compound Name: *tert-Butylmethoxyphenylsilyl  
Bromide*

Cat. No.: *B1275323*

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An In-depth Technical Guide to the Physical Properties of Bromo-tert-butylmethoxyphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Bromo-tert-butylmethoxyphenylsilane. The information is compiled from various sources and is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

## Chemical Identity and Physical Properties

Bromo-tert-butylmethoxyphenylsilane, with the CAS number 94124-39-7, is a versatile organosilicon compound.<sup>[1]</sup> It is also known by the synonyms tert-Butylmethoxyphenylbromosilane and Bromo-tert-butyl(methoxy)phenylsilane.<sup>[1]</sup> This compound is primarily utilized as a derivatization agent and a protecting group in organic synthesis. It is classified as a dangerous good for transport and may be subject to additional shipping charges.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of Bromo-tert-butylmethoxyphenylsilane

Property	Value	Source(s)
CAS Number	94124-39-7	[1]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> BrOSi	[1]
Molecular Weight	273.24 g/mol	[1]
Appearance	Colorless to clear liquid	
Density	1.22 g/mL	
Boiling Point	102 °C at 1 mmHg	
Refractive Index	n <sub>20/D</sub> 1.52	
Purity	≥ 96% (GC)	
Storage Conditions	2 - 8 °C	

## Spectral Data (Expected)

While specific experimental spectra for Bromo-tert-butylmethoxyphenylsilane are not readily available in the public domain, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group (a singlet around 1.0-1.3 ppm), the methoxy group (a singlet around 3.5-3.8 ppm), and the phenyl group (multiplets in the aromatic region, typically 7.2-7.8 ppm).
- <sup>13</sup>C NMR:** The carbon NMR spectrum should display distinct peaks for the carbons of the tert-butyl group (quaternary and methyl carbons), the methoxy group, and the phenyl group (multiple signals in the aromatic region). The carbon attached to the silicon atom would also have a characteristic chemical shift.
- IR Spectroscopy:** The infrared spectrum will likely exhibit characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, Si-C stretching, and C-O stretching of the methoxy group. The presence of the phenyl group will be indicated by aromatic C=C stretching bands.

- **Mass Spectrometry:** The mass spectrum is expected to show a molecular ion peak (or peaks, due to the isotopic distribution of bromine) and fragmentation patterns characteristic of the loss of tert-butyl, methoxy, and bromo moieties. The presence of bromine should be evident from the characteristic M and M+2 isotope pattern with approximately equal intensity.

## Experimental Protocols

Detailed experimental protocols for the synthesis and physical property determination of Bromo-tert-butylmethoxyphenylsilane are not publicly available. However, the following sections provide representative methodologies based on standard laboratory practices for similar organosilicon compounds.

## Representative Synthesis of a Bromosilyl Ether

The synthesis of bromosilyl ethers can be achieved through various methods. A general approach involves the reaction of a corresponding silane with a brominating agent. For instance, the synthesis of a similar compound, 4-tert-butylbenzyl bromide, involves the oxidation of p-methyl tertiary butyl with hydrobromic acid and chlorite under light conditions.

### General Procedure:

- Dissolve the starting aryl-tert-butyl-methoxysilane in a suitable anhydrous, non-polar organic solvent (e.g., dichloromethane, carbon tetrachloride) in a reaction vessel equipped with a reflux condenser and a dropping funnel.
- Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution.
- Initiate the reaction using a radical initiator (e.g., AIBN) or by exposure to UV light.
- Heat the reaction mixture to reflux for several hours and monitor the progress by a suitable analytical technique (e.g., GC, TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter off any solid by-products and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ).

- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain the desired Bromo-tert-butylmethoxyphenylsilane.

## Determination of Boiling Point (Micro Method)

The boiling point of a liquid can be determined on a small scale using the Thiele tube method.

Procedure:

- Seal one end of a capillary tube using a flame.
- Attach the sealed capillary tube to a thermometer with the open end of the capillary tube facing downwards. The bottom of the capillary should be aligned with the thermometer bulb.
- Introduce a small amount of the liquid sample into a small test tube (Durham tube).
- Place the thermometer and the attached sealed capillary into the Durham tube containing the sample.
- Place the entire assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
- Gently heat the side arm of the Thiele tube with a Bunsen burner.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Stop heating and observe the sample as it cools.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

## Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance and can be determined using a refractometer.

Procedure:

- Ensure the prism of the refractometer is clean and dry.
- Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Place a few drops of the Bromo-tert-butylmethoxyphenylsilane sample onto the prism.
- Close the prism and allow the sample to equilibrate to the temperature of the instrument (typically 20°C).
- Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Read the refractive index value from the scale.
- Clean the prism thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue after the measurement.

## Protection of a Primary Alcohol (Representative Protocol)

Bromo-tert-butylmethoxyphenylsilane is used as a protecting group for alcohols. The following is a general procedure for the silylation of a primary alcohol.

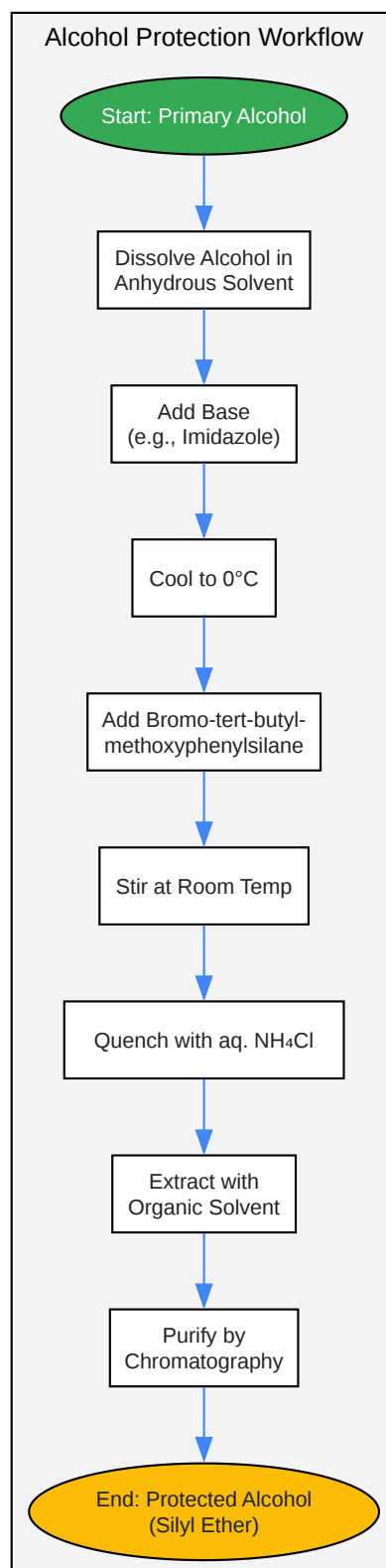
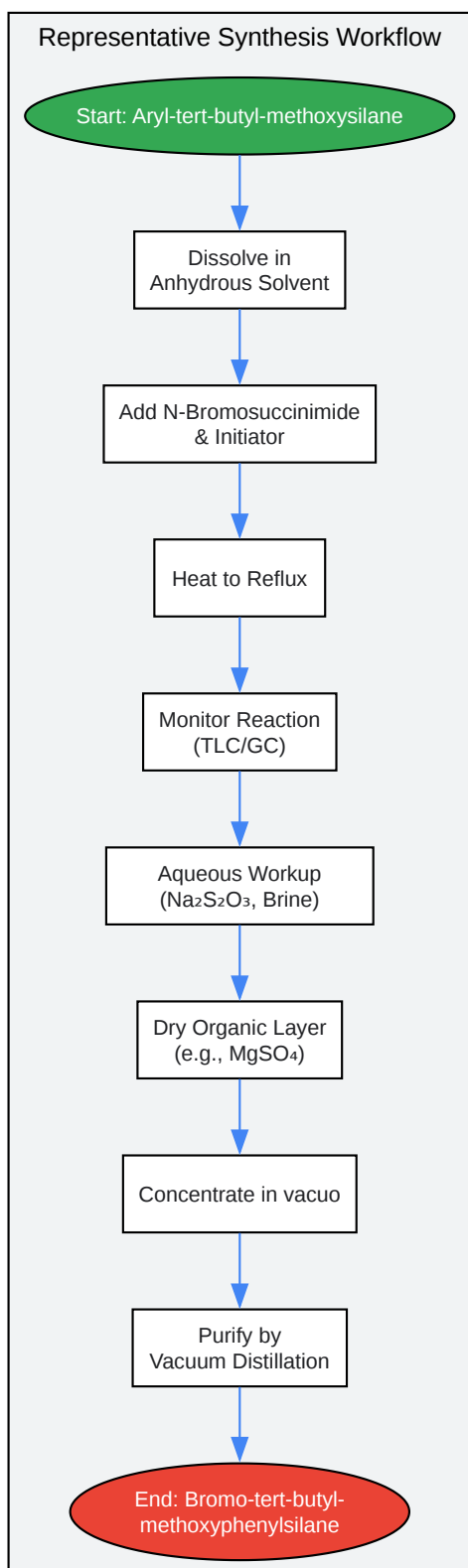
Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
- Add a suitable base, such as imidazole or triethylamine (typically 1.1 to 1.5 equivalents).
- Cool the mixture in an ice bath.
- Slowly add Bromo-tert-butylmethoxyphenylsilane (typically 1.0 to 1.2 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.

- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
- Purify the resulting silyl ether by flash column chromatography on silica gel.

## Visualizations

The following diagrams illustrate key experimental and logical workflows related to Bromo-tert-butylmethoxyphenylsilane.



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## References

- 1. westlab.com [westlab.com]
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